molecular formula C18H13F3N2O2 B5868293 1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea

1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B5868293
M. Wt: 346.3 g/mol
InChI Key: OCTBEHIIVXPPGN-UHFFFAOYSA-N
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Description

1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a naphthalene ring and a trifluoromethoxyphenyl group connected through a urea linkage

Properties

IUPAC Name

1-naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)25-14-10-8-13(9-11-14)22-17(24)23-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCTBEHIIVXPPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea typically involves the reaction of 1-naphthylamine with 4-(trifluoromethoxy)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the naphthalene or phenyl rings are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea has been extensively studied for its applications in various scientific fields:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential in treating conditions such as inflammation and neurodegenerative diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of soluble epoxide hydrolase (sEH), which plays a role in the metabolism of lipid signaling molecules. By inhibiting sEH, the compound modulates inflammation and provides neuroprotection. The pathways involved include the reduction of pro-inflammatory diols and the increase of anti-inflammatory epoxides.

Comparison with Similar Compounds

1-Naphthalen-1-yl-3-[4-(trifluoromethoxy)phenyl]urea can be compared with other similar compounds, such as:

  • 1-Naphthalen-1-yl-3-[4-phenoxyphenyl]urea
  • 1-Naphthalen-2-yl-3-[3-trifluoromethylphenyl]urea
  • 1-Naphthalen-1-yl-3-[4-nitrophenyl]urea These compounds share structural similarities but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the trifluoromethoxy group in this compound imparts unique properties, such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

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